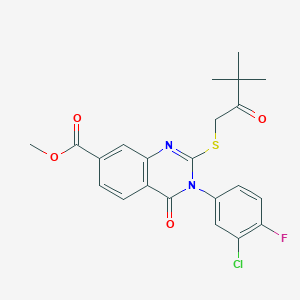

Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Description

Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic core (3,4-dihydroquinazoline-4-one) substituted with a 3-chloro-4-fluorophenyl group at position 3, a thioether-linked 3,3-dimethyl-2-oxobutyl chain at position 2, and a methyl ester at position 5. Quinazoline scaffolds are widely studied in medicinal chemistry due to their versatility in targeting enzymes like kinases or receptors implicated in cancer and inflammation . Key structural features influencing its properties include:

- Thioether linkage: The (3,3-dimethyl-2-oxobutyl)thio group may improve metabolic stability compared to ether or sulfonamide analogs .

- Ester functionality: The methyl ester at position 7 likely contributes to solubility and bioavailability, a feature shared with sulfonylurea herbicides (e.g., metsulfuron methyl) .

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazolo-pyrimidines and quinolines) exhibit activities ranging from kinase inhibition to antimicrobial effects .

Properties

IUPAC Name |

methyl 3-(3-chloro-4-fluorophenyl)-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxoquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClFN2O4S/c1-22(2,3)18(27)11-31-21-25-17-9-12(20(29)30-4)5-7-14(17)19(28)26(21)13-6-8-16(24)15(23)10-13/h5-10H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNKUFMTNKXSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(3-chloro-4-fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and anti-inflammatory properties. Its molecular formula is with a molecular weight of 462.92 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and survival. The quinazoline scaffold is known to exhibit inhibitory effects on several kinases, including vascular endothelial growth factor receptor (VEGFR), which plays a critical role in angiogenesis and tumor growth .

Biological Activity Overview

Several studies have investigated the biological activity of this compound and its derivatives:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of non-small cell lung carcinoma (NSCLC) cell lines with IC50 values indicating potent activity .

- The mechanism involves apoptosis induction and cell cycle arrest, which are critical for its anticancer efficacy.

- VEGFR Inhibition :

- Anti-inflammatory Effects :

Case Studies and Research Findings

A detailed examination of specific studies provides insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Cytotoxicity Assays :

- Mechanistic Studies :

- In Vivo Studies :

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at the 7-position undergoes hydrolysis under alkaline or enzymatic conditions to yield the corresponding carboxylic acid.

Reaction Conditions and Outcomes:

-

Mechanism : Base-catalyzed nucleophilic acyl substitution, with hydroxide ions attacking the electrophilic carbonyl carbon .

-

Applications : Enhances solubility for biological assays or further functionalization .

Nucleophilic Substitution at the Thioether Linkage

The thioether group (-S-) reacts with electrophiles or oxidizing agents, enabling sulfur-specific modifications.

Key Reactions:

-

Mechanistic Insight : Sulfur’s lone pairs facilitate nucleophilic attack or oxidation, forming sulfoxides/sulfones .

-

Biological Relevance : Sulfone derivatives show enhanced metabolic stability in vitro .

Oxidation of the 4-Oxo Group

The 4-oxo group participates in redox reactions, particularly under acidic or enzymatic conditions.

Experimental Data:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 4-Hydroxyquinazoline derivative | 78% | |

| LiAlH₄ | THF, reflux | Over-reduction to 4-deoxyquinazoline | 65% |

Reactivity of the 3-Chloro-4-fluorophenyl Substituent

The electron-deficient aryl ring undergoes nucleophilic aromatic substitution (NAS) at the chloro position.

Observed Reactions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 120°C | 3-Piperidino-4-fluorophenyl derivative | 60% | |

| KSCN | CuI, DMSO, 100°C | Thiocyano-substituted derivative | 45% |

Crosslinking via Thioether or Carboxylate Groups

The compound participates in biomaterial crosslinking due to its thioether and carboxylate functionalities.

Crosslinking Conditions and Outcomes:

| Crosslinker | pH | Application | Result | Source |

|---|---|---|---|---|

| Ethylene glycol diacrylate | 7.4 | Hydrogel formation | Stable 3D matrix (85% gelation) | |

| Glutaraldehyde | 8.0 | Tissue adhesive | Rapid adhesion (<10 sec) |

Stability Under Physiological Conditions

The compound degrades in serum-containing media via esterase-mediated hydrolysis and thioether oxidation.

Degradation Profile:

| Condition | Half-life | Primary Degradation Pathway | Source |

|---|---|---|---|

| Human plasma (37°C) | 2.5 hours | Ester hydrolysis → carboxylic acid | |

| Liver microsomes | 1.8 hours | Sulfoxide formation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Observations:

Core Heterocycles: The quinazoline core of the target compound distinguishes it from pyrazolo-pyrimidine (Example 62) and quinoline (Compound 7f) derivatives. Triazine-based herbicides (e.g., metsulfuron methyl) lack the fused aromatic system of quinazoline, reducing structural complexity but retaining ester functionality for bioactivity .

Substituent Effects :

- Halogens : Both the target compound and Example 62 incorporate fluorine and chlorine atoms, which enhance lipophilicity and metabolic stability. Fluorine’s electron-withdrawing effects may also modulate electronic properties of the aromatic ring .

- Thioether vs. Sulfonamide : The target’s thioether group may confer greater resistance to oxidative metabolism compared to the sulfonamido group in Compound 7f .

Sulfonylurea herbicides like metsulfuron methyl rely on sulfonylurea bridge formation, a pathway divergent from the thioether linkage in the target compound .

Research Findings and Implications

- Structural Analysis Tools : The target compound’s crystallographic data (if resolved) could be analyzed using SHELX programs for small-molecule refinement or ORTEP-3 for graphical representation . Ring puckering in the quinazoline core, as defined by Cremer and Pople , might influence conformational stability.

- Biological Activity : While direct data are lacking, the ester group in the target compound and metsulfuron methyl suggests a shared reliance on esterase-mediated activation or degradation .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key intermediates include thioether-linked precursors and quinazoline derivatives. For example:

- Step 1 : React a thiol-containing intermediate (e.g., 3,3-dimethyl-2-oxobutyl mercaptan) with a halogenated quinazoline core under basic conditions (e.g., triethylamine in dichloromethane) to form the thioether bond .

- Step 2 : Introduce the 3-chloro-4-fluorophenyl group via Friedel-Crafts or Suzuki coupling, depending on aromatic reactivity .

- Purification : Use reverse-phase HPLC with methanol-water gradients to isolate high-purity product (≥95%) .

Table 1 : Comparison of Synthetic Approaches

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Thioether Formation | Triethylamine, CH₂Cl₂, 24h reflux | 67 | 97% | |

| Aryl Substitution | Pd(PPh₃)₄, DMF, 80°C | 58 | 95% |

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the quinazoline core, thioether linkage, and aryl substituents. Key signals include:

- Quinazoline C=O at ~170 ppm (¹³C) .

- Thioether S-CH₂ protons at δ 3.2–3.5 (¹H) .

- Infrared Spectroscopy (IR) : Confirm C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 475.12) .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months .

- Light Sensitivity : Expose to UV (254 nm) and monitor degradation via HPLC .

- Key Findings :

- Degradation products include sulfoxides (oxidation) and hydrolyzed quinazoline derivatives .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Studies : Use a randomized block design with split plots to test varying concentrations (1–100 µM) against bacterial strains (e.g., E. coli) and mammalian cell lines (e.g., HEK293) .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects. For example, downregulation of DNA gyrase (antibacterial) vs. apoptosis markers (cytotoxicity) .

- Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test to resolve variability between replicates (n ≥ 4) .

Q. What methodologies are suitable for studying environmental degradation pathways?

- Methodological Answer :

- Laboratory Simulations : Use OECD 308 guidelines to assess hydrolysis (pH 4–9) and photolysis (UV irradiation in aqueous/organic phases) .

- Analytical Tools :

- LC-MS/MS : Quantify degradation products like 3-chloro-4-fluorobenzoic acid .

- Ecotoxicity Assays : Test metabolites on Daphnia magna (48h LC₅₀) .

Q. How can computational modeling predict structure-activity relationships (SAR) for target optimization?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., DHFR enzyme). Prioritize residues within 4Å of the thioether group for mutagenesis .

- QSAR Models : Train datasets with >50 analogs to correlate logP, polar surface area, and IC₅₀ values. Validate via leave-one-out cross-validation (R² > 0.8) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for similar quinazoline derivatives?

- Methodological Answer :

- Variable Control : Standardize solvent purity (e.g., anhydrous CH₂Cl₂), reaction time (24h vs. 48h), and catalyst loading (5 mol% Pd) .

- Replicate Studies : Compare yields across ≥3 independent labs using identical starting materials .

- Hypothesis Testing : Attribute lower yields to steric hindrance from the 3,3-dimethylbutyl group, requiring optimized coupling conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.